

# Spectroscopic Profile of 2-Methyl-1H-indol-5-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1H-indol-5-ol

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Methyl-1H-indol-5-ol**, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such spectra, and illustrates the typical workflow for spectroscopic analysis.

Please note: While extensive searches have been conducted, experimentally determined and publicly available datasets for **2-Methyl-1H-indol-5-ol** are limited. The data presented in the following tables are therefore predicted values based on the analysis of its chemical structure and comparison with similar indole derivatives. These predictions serve as a reference for researchers in the spectroscopic analysis of this compound.

## **Predicted Spectroscopic Data**

The molecular structure of **2-Methyl-1H-indol-5-ol** is foundational to predicting its spectroscopic behavior. The presence of an indole ring system, a methyl group, and a hydroxyl group gives rise to characteristic signals in various spectroscopic techniques.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]



<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H and O-H protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the indole ring.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Methyl-1H-indol-5-ol** 

Proton Assignment	Predicted Chemical Shift $(\delta, ppm)$	Predicted Multiplicity
H on N-1	7.8 - 8.2	Broad Singlet
H on C-7	7.0 - 7.2	Doublet
H on C-4	6.8 - 7.0	Singlet
H on C-6	6.6 - 6.8	Doublet of Doublets
H on C-3	6.0 - 6.2	Singlet
OH on C-5	4.5 - 5.5	Broad Singlet
CH₃ on C-2	2.3 - 2.5	Singlet

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Methyl-1H-indol-5-ol** 



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-5	148 - 152
C-2	135 - 138
C-7a	130 - 133
C-3a	128 - 130
C-7	110 - 113
C-4	105 - 108
C-6	102 - 105
C-3	98 - 101
C (Methyl)	12 - 15

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Data for 2-Methyl-1H-indol-5-ol

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Type
O-H (Phenolic)	3200 - 3600	Stretching (Broad)
N-H (Indole)	3300 - 3500	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=C (Aromatic)	1500 - 1600	Stretching
C-O (Phenolic)	1200 - 1260	Stretching
C-O (Phenolic)	1200 - 1260	Stretching

# **Mass Spectrometry (MS)**



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methyl-1H-indol-5-ol** (C<sub>9</sub>H<sub>9</sub>NO), the exact mass is approximately 147.0684 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data for 2-Methyl-1H-indol-5-ol

m/z Value (Predicted)	Interpretation	
147	Molecular Ion (M+)	
132	Loss of a methyl group (M <sup>+</sup> - CH₃)	
118	Loss of an ethyl group (M <sup>+</sup> - C₂H₅) or subsequent fragmentation	
91	Tropylium ion or related fragment	

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve 5-10 mg of purified **2-Methyl-1H-indol-5-ol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (NH and OH).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

## **IR Spectroscopy Protocol**



- Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet should be taken and subtracted from the sample spectrum.

#### **Mass Spectrometry Protocol**

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically results in a prominent molecular ion peak.
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

# **Spectroscopic Analysis Workflow**

The identification and characterization of a compound like **2-Methyl-1H-indol-5-ol** is a systematic process involving the integration of data from multiple spectroscopic techniques.



#### General Workflow for Spectroscopic Analysis Sample Preparation **Purified Compound** (2-Methyl-1H-indol-5-ol) Spectroscopic Analysis NMR Spectroscopy Infrared (IR) Spectroscopy Mass Spectrometry (MS) (1H, 13C, 2D) Data Interpretation Molecular Weight & **Functional Groups** Carbon-Hydrogen Framework Fragmentation Pattern Structure Elucidation Final Structure Confirmation

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Caption: Workflow for Spectroscopic Analysis.

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